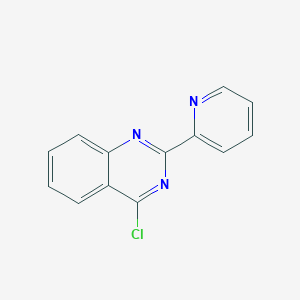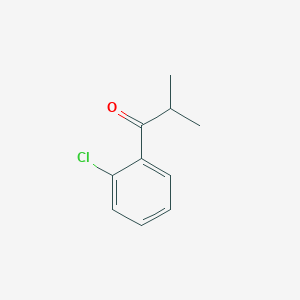
1-(2-Chlorophenyl)-2-methylpropan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-methylpropan-1-one is a chemical compound. It is also known as Ethanone, 1- (2-chlorophenyl)- . The molecular formula of this compound is C8H7ClO .
Synthesis Analysis
The synthesis of this compound has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3- [2- (dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1- (2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Scientific Research Applications
Conformational Behavior in Halogen Alkanes
- Rotational Isomerism : The study by Müller, Fruwert, and Geiseler (1981) in the "Journal of Molecular Structure" explored the rotational isomerism in halogen alkanes, including 1-chloro-2-methylpropane. This research is fundamental to understanding the conformational preferences in these compounds, emphasizing the importance of CX-stretching vibrations for enthalpy determinations (Müller, Fruwert, & Geiseler, 1981).
Volumetric Properties and Molecular Structure Influence
- Density Measurements : Guerrero et al. (2012) conducted a study on the densities of various chloroalkanes, including 1-chloro-2-methylpropane. Their work, published in the "Journal of Chemical & Engineering Data," provided insights into how molecular structure affects volumetric properties (Guerrero et al., 2012).
Antibacterial Agents Synthesis
- Novel Antibacterial Compounds : Sheikh, Ingle, and Juneja (2009) reported the synthesis of novel antibacterial agents using derivatives of 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones. Their research, presented in the "Journal of Chemistry," highlights the potential of chlorophenyl compounds in developing new antibacterial treatments (Sheikh, Ingle, & Juneja, 2009).
Crystal Structure and Spectroscopic Studies
- Molecular Configuration and Intermolecular Interactions : The study by Wu et al. (2015) in "Molecular Crystals and Liquid Crystals" focused on the synthesis and crystal structure characterization of a chlorophenyl compound, revealing important details about its molecular configuration and the role of intermolecular hydrogen bonds (Wu et al., 2015).
Applications in Polymer Science
- Photoinitiators for Ultraviolet-Curable Coatings : Angiolini et al. (1997) explored the use of chlorophenyl derivatives as photoinitiators in ultraviolet-curable coatings. Their research, published in the "Journal of Applied Polymer Science," contributes to the understanding of the structural requirements and photochemical aspects in polymer science (Angiolini et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Chlorophenyl)biguanide hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .
Mechanism of Action
Target of Action
For instance, the compound Cenobamate, which has a similar structure, is known to be a selective blocker of the inactivated state of voltage-gated sodium channels (VGSCs) and enhances presynaptic release of γ-aminobutyric acid (GABA), thereby increasing inhibitory GABAergic neurotransmission .
Mode of Action
For instance, Cenobamate, a structurally similar compound, acts as a selective blocker of the inactivated state of VGSCs, preferentially inhibiting persistent sodium current .
Biochemical Pathways
For example, Cenobamate affects the sodium ion transport pathway by blocking VGSCs . Additionally, it has been suggested that compounds like 1-(2-Chlorophenyl)-2-methylpropan-1-one could potentially undergo reactions such as the formation of oximes and hydrazones .
Result of Action
For instance, Cenobamate, a structurally similar compound, has been shown to have antiepileptic effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules in the system.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects are likely to be cell-type dependent and influenced by the concentration of the compound and the duration of exposure.
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are likely to be context-dependent and influenced by the presence of other molecules in the system.
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorophenyl)-2-methylpropan-1-one can vary with different dosages in animal models This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYIWJBJJYFEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278594 | |
| Record name | 1-(2-chlorophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-59-3 | |
| Record name | 5408-59-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
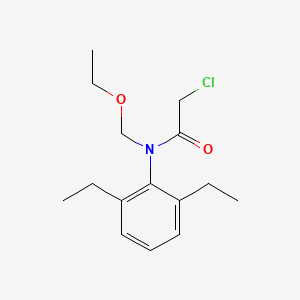
![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide](/img/structure/B3024703.png)

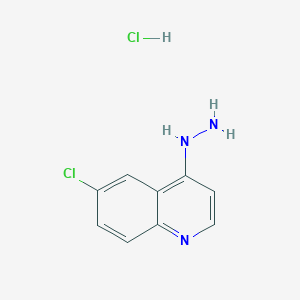
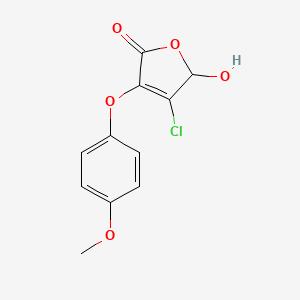
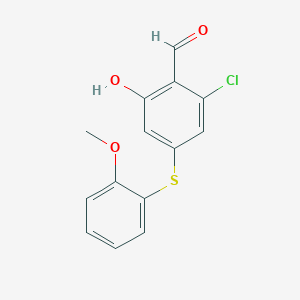

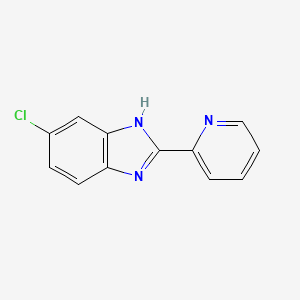
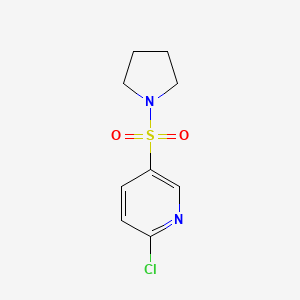
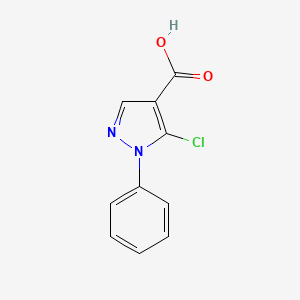
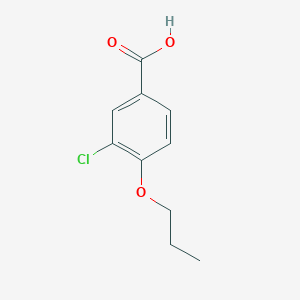
![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)

